4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, a heterocyclic scaffold known for its pharmacological relevance. The molecule features a 1,3-dimethyl-substituted pyrazolo[3,4-b]pyridine core, with a benzylamino group at position 4 and a 3-methoxypropylcarboxamide moiety at position 4.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-[(4-fluorophenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3OS/c22-16-5-1-15(2-6-16)13-28-21-24-19-9-10-26(12-18(19)20(27)25-21)11-14-3-7-17(23)8-4-14/h1-8H,9-13H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPKLRFTCSPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is the peroxisome proliferator-activated receptor α (PPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism.
Mode of Action
This compound acts as a small-molecule agonist of PPARα. The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the ligand-binding domain (LBD), which is thought to be essential for PPARα activation. The phenyl side chain of the compounds occupies a small cavity between ile272 and ile354, which is rarely accessed by fibrates. This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity.
Biochemical Pathways
Activation of PPARα results in a substantial reduction in serum triglycerides, increase in HDL cholesterol, and improvement in insulin sensitivity. Therefore, PPARα has been recognized as a relevant drug target for metabolic syndrome, type 2 diabetes, and coronary atherosclerosis.
Biological Activity
The compound 4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (often referred to as compound 1) is a pyrazolo-pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and autophagy modulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H21N3O2
- Molecular Weight : 313.38 g/mol
- IUPAC Name : this compound
Research indicates that compound 1 exhibits antiproliferative activity against various cancer cell lines. Its mechanism involves the modulation of the mTORC1 pathway and autophagy processes:
- mTORC1 Inhibition : The compound has been shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation. This inhibition leads to decreased phosphorylation of key substrates like P70S6K and 4EBP1, effectively disrupting cellular growth signaling pathways .
- Autophagy Modulation : Compound 1 influences autophagic flux by increasing basal levels of autophagy while impairing flux under nutrient-replete conditions. This dual action suggests a complex role in cellular metabolism and survival under stress conditions typical in tumor microenvironments .
Antiproliferative Effects
In vitro studies have demonstrated that compound 1 exhibits significant antiproliferative effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 | <0.5 | mTORC1 inhibition, autophagy modulation |
| HeLa | <0.7 | Induction of apoptosis |
| A549 | <0.6 | Cell cycle arrest |
These findings indicate that compound 1 could serve as a potential therapeutic agent in oncology.
Case Studies
One notable study explored the effects of compound 1 on pancreatic cancer cells (MIA PaCa-2). The results highlighted:
- Increased Autophagic Activity : Treatment with compound 1 resulted in elevated levels of LC3-II, a marker for autophagy, suggesting enhanced autophagic activity under basal conditions.
- Disruption of Autophagic Flux : Under starvation conditions, cells treated with compound 1 showed impaired autophagic flux, evidenced by the accumulation of LC3-II and abnormal punctate structures indicative of disrupted autophagic degradation .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of compound 1 has not been extensively characterized; however, preliminary studies suggest it possesses favorable metabolic stability. Further investigations are warranted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the pyrazolo[3,4-b]pyridine core or related heterocyclic systems. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Insights
Substituent Effects: Benzylamino vs. Sulfonamide: The target’s benzylamino group (position 4) provides a flexible aromatic moiety, contrasting with sulfonamide groups in 3b , which enhance rigidity and acidity. Methoxypropyl vs. Halogenated Groups: The 3-methoxypropyl chain in the target improves hydrophilicity compared to halogenated substituents (e.g., 3,5-dichloropyridinyl in 938022-23-2 ), which favor lipophilicity and halogen-bond interactions.
Synthetic Accessibility :
- Carboxamide-linked compounds (target, 938022-23-2 ) are typically synthesized via coupling reactions (e.g., EDCI/HOBt), while sulfonamide derivatives (3b ) require sulfonyl chloride intermediates.
Biological Implications :
- Pyrazolo[3,4-d]pyrimidines (e.g., 3b ) exhibit kinase inhibition due to structural mimicry of ATP purine rings, whereas the target’s pyrazolo[3,4-b]pyridine scaffold may target distinct binding pockets.
Research Findings and Limitations
- Activity Data Gaps: No direct biological data for the target compound are provided in the evidence. Inferences are drawn from structural analogs (e.g., kinase inhibition in 3b ).
- Diversity in Substituent Strategies: highlights substituent-driven activity variations in pyrazole derivatives, suggesting the target’s benzylamino and methoxypropyl groups could similarly modulate efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
